![molecular formula C16H22N6O B2745205 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2320148-10-3](/img/structure/B2745205.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-triazole ring, an azabicyclo[3.2.1]octane structure, and a pyrazole ring. Compounds containing these functional groups often exhibit diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For instance, phosphorylated 5-amino-1H-1,2,4-triazoles can be obtained by the chemoselective reaction of diethyl phosphorochloridate with 5-amino-1H-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Properties such as boiling point, melting point, and solubility could be predicted using computational chemistry tools .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
Research has demonstrated the synthesis of heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, showing significant anticancer and antimicrobial activities. These studies highlight the potential of such compounds in developing treatments against cancer and microbial infections. The molecular docking studies further suggest their utility in overcoming drug resistance by targeting microbial strains effectively (Katariya et al., 2021).
Crystal Structure Analysis
Crystal structure analysis of related compounds has been performed to understand their structural integrity and potential interaction mechanisms with biological targets. Such analysis is crucial for the rational design of compounds with enhanced biological activities (Cao et al., 2010).
Novel Synthesis Approaches
The development of novel synthesis approaches for pyrazole derivatives has been reported, paving the way for the creation of compounds with potential therapeutic applications. These methods offer efficient routes to synthesize compounds with complex structures, which can be further explored for their biological activities (Hote & Lokhande, 2014).
Anticoronavirus and Antitumoral Activity
Compounds with structural similarities to the query compound have shown promising in vitro activity against coronaviruses and tumor cells. This research underscores the potential of such compounds in contributing to the development of new therapeutic agents for treating viral infections and cancer (Jilloju et al., 2021).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of tri-substituted pyrazoles have been investigated, demonstrating moderate activity against both Gram-positive and Gram-negative bacteria. These findings suggest the utility of these compounds in developing new antimicrobial agents with additional health benefits (Lynda, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-10-15(11(2)20(3)19-10)16(23)22-12-4-5-13(22)7-14(6-12)21-9-17-8-18-21/h8-9,12-14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDYJBCIKJATRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


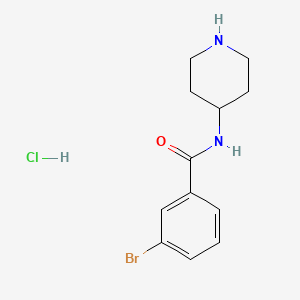
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2745124.png)
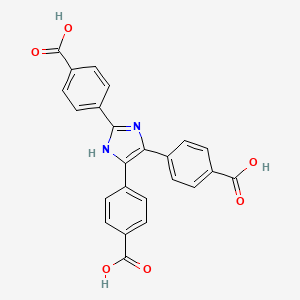

![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
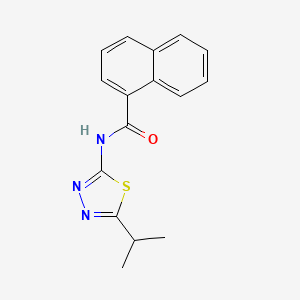
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)
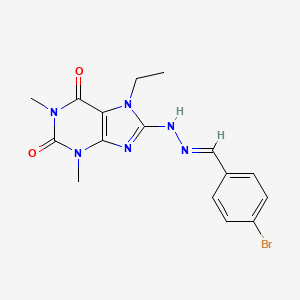
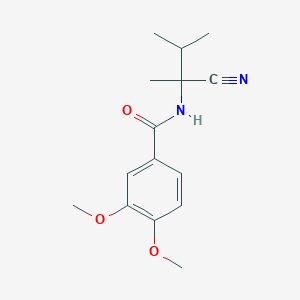

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)